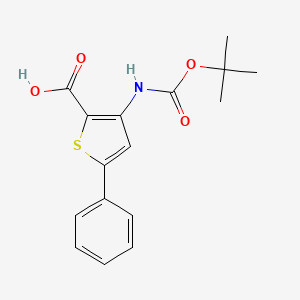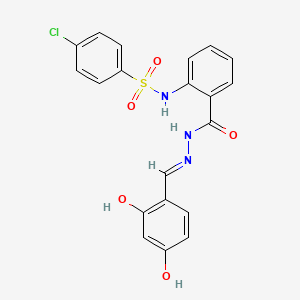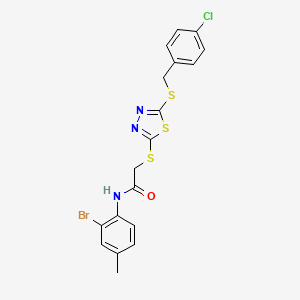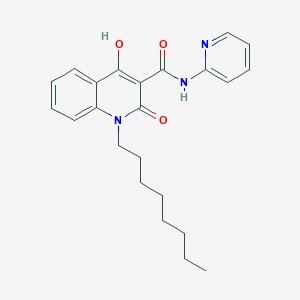![molecular formula C20H23Cl2N3 B12049014 N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)
N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pipérazine substitué par un groupe dichlorophényle et un groupe diméthylbenzyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 2,3-dichlorobenzaldéhyde avec la 4-(2,4-diméthylbenzyl)pipérazine en milieu acide ou basique pour former le produit souhaité. La réaction est souvent réalisée dans un solvant tel que l'éthanol ou le méthanol, et la température de réaction est maintenue entre 50-70 °C pour garantir un rendement optimal.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production. L'utilisation de catalyseurs, tels que les acides de Lewis, peut également être utilisée pour augmenter la vitesse de réaction et le rendement. La purification du produit final est généralement obtenue par recristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, conduisant à la formation d'amines ou d'alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore peuvent être remplacés par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrogène gazeux (H2) avec catalyseur au palladium (Pd/C)
Substitution : Nucléophiles comme les amines (NH2R), les thiols (SHR)
Principaux produits formés
Oxydation : Cétones, acides carboxyliques
Réduction : Amines, alcools
Substitution : Dérivés substitués avec divers groupes fonctionnels
Applications De Recherche Scientifique
La N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme unité de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudiée pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans le développement de produits chimiques de spécialité et de matériaux avancés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les voies et les interactions moléculaires exactes dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé dans la synthèse organique.
Architectures pontées par du disilane : Composés organosiliciés aux propriétés électroniques uniques.
Propionate d'éthyle 3-(furan-2-yl) : Un composé utilisé dans la synthèse de diverses molécules organiques.
Unicité
La N-[(E)-(2,3-dichlorophényl)méthylidène]-4-(2,4-diméthylbenzyl)-1-pipérazinamine se distingue par ses caractéristiques structurelles spécifiques, qui confèrent une réactivité unique et une activité biologique potentielle. Sa combinaison d'un cycle pipérazine avec des groupes dichlorophényle et diméthylbenzyle en fait un composé polyvalent pour diverses applications, le distinguant des autres composés similaires.
Propriétés
Formule moléculaire |
C20H23Cl2N3 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
(E)-1-(2,3-dichlorophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H23Cl2N3/c1-15-6-7-18(16(2)12-15)14-24-8-10-25(11-9-24)23-13-17-4-3-5-19(21)20(17)22/h3-7,12-13H,8-11,14H2,1-2H3/b23-13+ |
Clé InChI |
QRQXJYGFYFRKFK-YDZHTSKRSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)


![(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048954.png)


![8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048972.png)

![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048997.png)
![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
